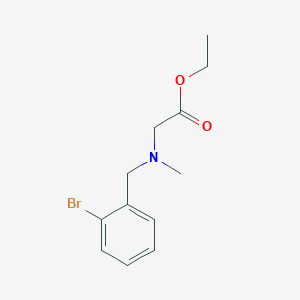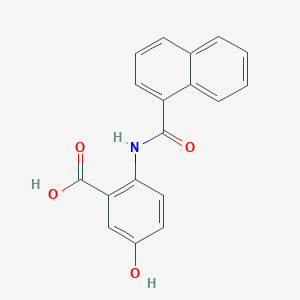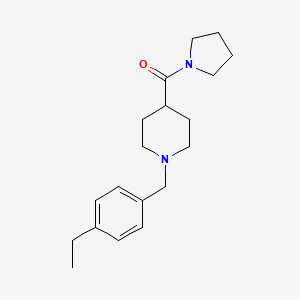![molecular formula C14H15ClN2O4S B5855732 2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as CDB-2914 and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CDB-2914 involves its ability to bind to the progesterone receptor and prevent the binding of progesterone. This leads to a decrease in the expression of progesterone-responsive genes and a decrease in the proliferation of cells that are dependent on progesterone signaling.
Biochemical and Physiological Effects:
CDB-2914 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce the size of uterine fibroids, and decrease the thickness of the endometrium. Additionally, CDB-2914 has been found to have anti-inflammatory effects and to reduce the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CDB-2914 in lab experiments is its specificity for the progesterone receptor, which allows for more targeted research. However, one limitation is that CDB-2914 has a relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of CDB-2914. One area of research is the potential use of CDB-2914 in the treatment of certain cancers, such as breast cancer and ovarian cancer. Additionally, further research is needed to explore the potential use of CDB-2914 in the treatment of endometriosis and uterine fibroids. Finally, there is a need for research into the development of more effective methods for delivering CDB-2914 to target tissues.
Métodos De Síntesis
The synthesis of CDB-2914 involves the reaction of 2-chloro-5-nitrobenzoic acid with N-(2-furylmethyl)-N-methylamine to form 2-chloro-5-[(2-furylmethyl)amino]benzoic acid. This compound is then treated with dimethyl sulfonate and triethylamine to form 2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
CDB-2914 has been studied for its potential applications in various scientific research fields. It has been found to have anti-progestational effects, making it a potential candidate for use in contraceptives and in the treatment of certain medical conditions such as endometriosis and uterine fibroids. Additionally, CDB-2914 has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
2-chloro-5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-17(2)22(19,20)11-5-6-13(15)12(8-11)14(18)16-9-10-4-3-7-21-10/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETQWJVMSMOMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)

![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)



![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)